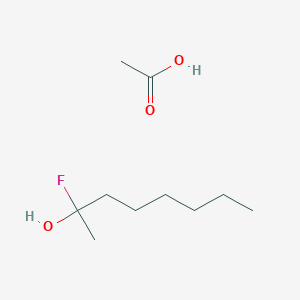
Acetic acid;2-fluorooctan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-fluorooctan-2-ol: is a compound that combines the properties of acetic acid and 2-fluorooctan-2-ol. Acetic acid is a well-known carboxylic acid with a pungent smell and is commonly found in vinegar. 2-fluorooctan-2-ol is an alcohol with a fluorine atom attached to the second carbon of an octane chain. This combination results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;2-fluorooctan-2-ol typically involves the esterification of acetic acid with 2-fluorooctan-2-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and requires heating to facilitate the reaction. The general reaction is as follows:
CH3COOH+C8H17FOH→CH3COOC8H17F+H2O
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetic acid;2-fluorooctan-2-ol can undergo oxidation reactions, where the alcohol group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alkane and alcohol.
Substitution: The fluorine atom in 2-fluorooctan-2-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-fluorooctan-2-one.
Reduction: Formation of octane and 2-fluorooctanol.
Substitution: Formation of various substituted octanols depending on the nucleophile used.
Scientific Research Applications
Chemistry: Acetic acid;2-fluorooctan-2-ol is used as an intermediate in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug development for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of acetic acid;2-fluorooctan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways and physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food and industry.
2-fluorooctanol: An alcohol with a fluorine atom, used in organic synthesis and as a solvent.
Octanoic acid: A medium-chain fatty acid with applications in food and pharmaceuticals.
Uniqueness: Acetic acid;2-fluorooctan-2-ol combines the properties of acetic acid and 2-fluorooctanol, resulting in a compound with unique reactivity and potential applications. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61350-05-8 |
|---|---|
Molecular Formula |
C10H21FO3 |
Molecular Weight |
208.27 g/mol |
IUPAC Name |
acetic acid;2-fluorooctan-2-ol |
InChI |
InChI=1S/C8H17FO.C2H4O2/c1-3-4-5-6-7-8(2,9)10;1-2(3)4/h10H,3-7H2,1-2H3;1H3,(H,3,4) |
InChI Key |
KRSRKUVLVJFTOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(O)F.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















